

# Sphinx31: A Technical Guide for Research in Neovascular Eye Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Sphinx31 |           |  |  |  |
| Cat. No.:            | B610945  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Neovascular eye diseases, such as exudative (wet) age-related macular degeneration (AMD) and diabetic retinopathy (DR), are leading causes of blindness, characterized by the pathological growth of new blood vessels in the retina. A key driver of this angiogenesis is the vascular endothelial growth factor A (VEGF-A). Current therapies, which broadly target all VEGF-A isoforms, require regular intraocular injections and can have significant side effects. **Sphinx31** has emerged as a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), offering a novel therapeutic strategy by modulating the alternative splicing of VEGF-A to favor the production of an anti-angiogenic isoform. This document provides a comprehensive technical overview of **Sphinx31**, its mechanism of action, and its application in preclinical models of neovascular eye diseases.

# Mechanism of Action: Targeting the VEGF-A Splicing Switch

**Sphinx31**'s therapeutic potential lies in its ability to selectively inhibit SRPK1.[1][2] SRPK1 is a key enzyme that phosphorylates Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] The phosphorylation of SRSF1 is a critical step that promotes its translocation into the nucleus, where it binds to pre-mRNA and directs the splicing machinery.[2][3] In the context of VEGF-A,







phosphorylated SRSF1 favors the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][4]

By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of SRSF1.[1][2] This leads to the retention of SRSF1 in the cytoplasm and a shift in the alternative splicing of VEGF-A pre-mRNA towards a distal splice site. This results in the increased production of the anti-angiogenic VEGF-A165b isoform.[1] This isoform switching effectively turns off the pro-angiogenic signal, thereby inhibiting the pathological blood vessel growth that characterizes neovascular eye diseases.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of **Sphinx31** in modulating VEGF-A splicing.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **Sphinx31** in various in vitro and in vivo studies.

**Table 1: In Vitro Potency and Cellular Activity of** 

Sphinx31

| Parameter                               | Value                       | Cell Line/System      | Reference |
|-----------------------------------------|-----------------------------|-----------------------|-----------|
| SRPK1 Inhibition (IC50)                 | 5.9 nM                      | In vitro kinase assay | [2]       |
| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM                     | PC3 cells             | [1]       |
| VEGF-A165a mRNA<br>Downregulation       | Significant at 0.3-10<br>μΜ | HuCCA-1 cells         | [2]       |
| Cytotoxicity (EC50)                     | >100 μM                     | Not specified         | [1]       |

## Table 2: In Vivo Efficacy of Sphinx31 in Neovascular Eye Disease Models



| Animal Model | Disease<br>Modeled                                 | Sphinx31<br>Administration                     | Key Findings                                                                                                              | Reference |
|--------------|----------------------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse        | Choroidal<br>Neovascularizati<br>on (wet AMD)      | 2 μg/mL (3.8 μM)<br>topical eye drops          | Similar efficacy to 10 µg/mL SPHINX/SRPIN3 40; greater effect than 250 µg/mL pazopanib. Exerted dosedependent inhibition. | [1]       |
| Rat          | Streptozotocin-<br>induced Diabetic<br>Retinopathy | 200 μg/mL<br>topical eye<br>drops, twice daily | Reduced retinal permeability and blocked the increase in retinal thickness.                                               | [2][5][6] |

## **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the evaluation of **Sphinx31**.

## In Vitro SRPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of **Sphinx31** on SRPK1 kinase activity.

#### Methodology:

- A radiolabeled ATP competition assay is performed against a panel of kinases, including SRPK1.
- Recombinant SRPK1 is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and radiolabeled ATP in the presence of varying concentrations of **Sphinx31**.
- The incorporation of the radiolabel into the substrate is measured to determine the kinase activity.



- The IC50 value is calculated from the dose-response curve of Sphinx31 concentration versus SRPK1 activity.
- In one study, a panel of 50 kinases was used to assess the selectivity of Sphinx31, which demonstrated 96% inhibition of SRPK1 at 1 μM with no significant inhibition of other kinases.
   [1]

## Cellular Assay for SRSF1 Phosphorylation (Western Blot)

Objective: To assess the ability of **Sphinx31** to inhibit SRPK1 activity within a cellular context by measuring the phosphorylation of its downstream target, SRSF1.

#### Methodology:

- Cell Culture and Treatment: PC3 prostate cancer cells, known for high SRPK1-mediated SRSF1 phosphorylation, are cultured and treated with varying concentrations of **Sphinx31**.
   [1]
- Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Immunoprecipitation: SRSF1 is immunoprecipitated from the cell lysates using an anti-SRSF1 antibody.
- Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes phosphorylated SR proteins (anti-phosphoSR).
- Quantification: The intensity of the phosphorylated SRSF1 bands is quantified and normalized to the total amount of immunoprecipitated SRSF1. The EC50 is determined from the dose-response curve.

## Laser-Induced Choroidal Neovascularization (CNV) in Mice



Objective: To evaluate the in vivo efficacy of topically administered **Sphinx31** in a model of wet AMD.

#### Methodology:

- Animal Model: C57/B6 mice are used for this model.
- Laser Photocoagulation: Anesthesia is administered, and the pupils are dilated. A laser is
  used to create burns on the retina, which ruptures Bruch's membrane and induces the
  growth of new blood vessels from the choroid. The presence of a bubble at the time of the
  laser burn confirms the rupture.
- **Sphinx31** Administration: **Sphinx31** is formulated as an eye drop and administered topically to the mice, typically twice daily.
- Evaluation of CNV: After a set period (e.g., 14 days), the mice are euthanized, and the eyes are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascularization.
- Quantification: The area of choroidal neovascularization is measured using imaging software.

## **Experimental Workflow for In Vivo CNV Model**



Click to download full resolution via product page

Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.

## **Streptozotocin-Induced Diabetic Retinopathy in Rats**



Objective: To assess the efficacy of **Sphinx31** in a model of diabetic retinopathy.

#### Methodology:

- Induction of Diabetes: Diabetes is induced in rats (e.g., Norway Brown rats) by a single intraperitoneal injection of streptozotocin (STZ).[2] Blood glucose levels are monitored to confirm the diabetic status.
- Sphinx31 Administration: Sphinx31 is administered as topical eye drops, typically twice daily, for a specified period (e.g., 28 days).[5][6]
- Assessment of Retinal Permeability: Fluorescein fundus angiography (FFA) is performed at regular intervals. Sodium fluorescein is injected, and the leakage of the dye from retinal blood vessels is quantified to assess vascular permeability.
- Assessment of Retinal Thickness: Optical coherence tomography (OCT) is used to measure the thickness of the retina.
- Data Analysis: Changes in retinal permeability and thickness in the Sphinx31-treated group are compared to a vehicle-treated diabetic control group.

### Conclusion

**Sphinx31** represents a promising, targeted therapeutic approach for neovascular eye diseases. Its novel mechanism of action, which involves the selective inhibition of SRPK1 and the subsequent modulation of VEGF-A splicing, offers a more specific and potentially safer alternative to current anti-VEGF therapies. The preclinical data summarized in this guide demonstrates its potent anti-angiogenic effects in relevant animal models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of **Sphinx31** in treating patients with wet AMD and diabetic retinopathy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. orbi.uliege.be [orbi.uliege.be]
- 2. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]
- 3. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of VEGF Isoforms by ELISA PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sphinx31: A Technical Guide for Research in Neovascular Eye Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610945#sphinx31-for-research-in-neovascular-eye-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





